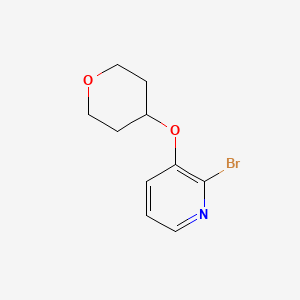![molecular formula C12H23NO B1466505 1-[(4-甲基哌啶-1-基)甲基]环戊烷-1-醇 CAS No. 1468946-40-8](/img/structure/B1466505.png)
1-[(4-甲基哌啶-1-基)甲基]环戊烷-1-醇
描述
科学研究应用
溶剂应用和自由基反应
环戊基甲醚(CPME),与所讨论化合物相关的化合物,已被评估其作为自由基反应溶剂的潜力。其在热自由基条件下的稳定性以及在多步反应中的适用性展示了其在氢化锡、氢硅烷化、氢硫化和由三丁基锡氢化物介导的还原反应中的效用 (Kobayashi et al., 2013)。
催化不对称合成
使用环戊烯衍生物进行催化不对称合成,包括1,4-加成-醛醇反应等过程,已被证明可以产生高度官能化的环戊烷构建块。这些合成对于创造具有高对映选择性的化合物至关重要,展示了该化合物在构建具有精确立体控制的复杂分子结构中的作用 (Arnold et al., 2002)。
热化学和反应机制
对相关环戊烷衍生物的热化学研究提供了双键异构化和脱氢反应在催化表面上的证据。这些研究有助于了解在不同条件下环戊烷基化合物的反应性和稳定性,为它们在工业和合成应用中的潜力提供了见解 (Morales & Zaera, 2006)。
抗菌评价
关于含有哌啶功能的衍生物(如磺胺酰和1,3,4-噁二唑)的研究显示出有希望的抗菌性能。这突显了与“1-[(4-甲基哌啶-1-基)甲基]环戊烷-1-醇”具有结构相似性的化合物在药物化学和药物开发中的更广泛潜力 (Aziz‐ur‐Rehman等,2017)。
生物技术的环保溶剂
环戊基甲醚(CPME),与所讨论化合物共享功能团的化合物,以其环保溶剂特性而闻名。由于低过氧化物形成、在广泛条件下的稳定性和高沸点等特性,它在生物技术和生物炼制中的应用潜力巨大。这凸显了环戊烷衍生物在可持续化学和生物加工中的价值 (de Gonzalo et al., 2019)。
作用机制
- 5-HT6R is part of the serotonin superfamily and is exclusively located in brain regions associated with learning and memory .
- By doing so, it modulates neurotransmitter levels, particularly glutamate and acetylcholine, which are crucial for learning and memory .
- Known 5-HT6R antagonists selectively increase glutamate and acetylcholine levels in the brain, enhancing cognitive function .
- The compound’s action leads to improved cognitive function, making it a potential treatment for cognitive decline associated with neurological disorders .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
生化分析
Biochemical Properties
1-[(4-Methylpiperidin-1-yl)methyl]cyclopentan-1-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, thereby influencing its activity. Additionally, 1-[(4-Methylpiperidin-1-yl)methyl]cyclopentan-1-ol may also interact with transport proteins, affecting the transport of other molecules across cellular membranes .
Cellular Effects
The effects of 1-[(4-Methylpiperidin-1-yl)methyl]cyclopentan-1-ol on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of certain signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Furthermore, 1-[(4-Methylpiperidin-1-yl)methyl]cyclopentan-1-ol can affect the expression of genes related to metabolic processes, thereby altering cellular metabolism .
Molecular Mechanism
At the molecular level, 1-[(4-Methylpiperidin-1-yl)methyl]cyclopentan-1-ol exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, 1-[(4-Methylpiperidin-1-yl)methyl]cyclopentan-1-ol can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[(4-Methylpiperidin-1-yl)methyl]cyclopentan-1-ol can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 1-[(4-Methylpiperidin-1-yl)methyl]cyclopentan-1-ol is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term exposure to the compound can lead to changes in cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-[(4-Methylpiperidin-1-yl)methyl]cyclopentan-1-ol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it can cause toxic or adverse effects, including cell death or organ damage. Threshold effects have been observed, where a specific dosage level leads to a significant change in the compound’s impact on the organism .
Metabolic Pathways
1-[(4-Methylpiperidin-1-yl)methyl]cyclopentan-1-ol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can affect metabolic flux and metabolite levels by modulating the activity of these enzymes. Additionally, 1-[(4-Methylpiperidin-1-yl)methyl]cyclopentan-1-ol may require specific cofactors for its metabolism, influencing the overall metabolic pathway .
Transport and Distribution
Within cells and tissues, 1-[(4-Methylpiperidin-1-yl)methyl]cyclopentan-1-ol is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. For example, the compound may bind to transport proteins that facilitate its movement across cellular membranes, influencing its distribution within the cell .
Subcellular Localization
The subcellular localization of 1-[(4-Methylpiperidin-1-yl)methyl]cyclopentan-1-ol is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of 1-[(4-Methylpiperidin-1-yl)methyl]cyclopentan-1-ol can also affect its interactions with other biomolecules and its overall biochemical activity .
属性
IUPAC Name |
1-[(4-methylpiperidin-1-yl)methyl]cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c1-11-4-8-13(9-5-11)10-12(14)6-2-3-7-12/h11,14H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQFNDMUMJREFQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2(CCCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


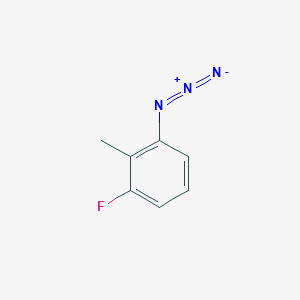

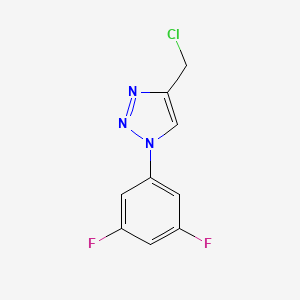
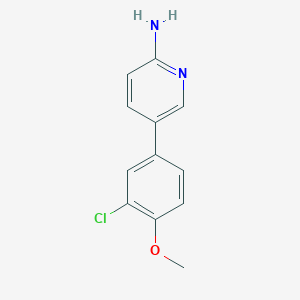
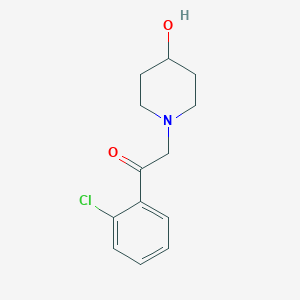
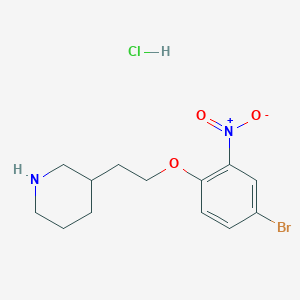
![3-[2-(tert-Butyl)-4-methylphenoxy]piperidine hydrochloride](/img/structure/B1466431.png)


![[1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1466437.png)

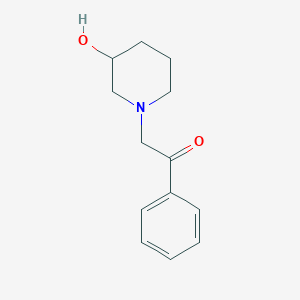
![4-[2-Bromo-4-(sec-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1466443.png)
